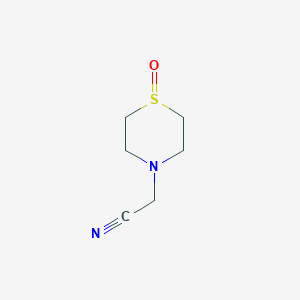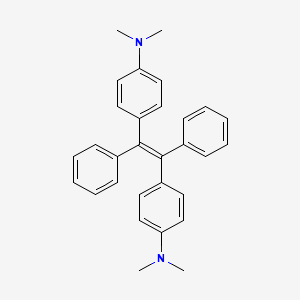
4,4'-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two phenyl groups attached to an ethene backbone, with each phenyl group further substituted with a dimethylaniline moiety. The compound’s structure imparts significant stability and reactivity, making it a valuable subject of study in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) typically involves the reaction of 4,4’-dibromobenzophenone with n,n-dimethylaniline in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure maximum yield and cost-efficiency. The purification steps may include advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced amines and related compounds.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes, making the compound useful in studying biochemical pathways and developing new therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar structure but with hydroxyl groups instead of dimethylaniline moieties.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Contains carboxylic acid groups instead of dimethylaniline moieties.
Uniqueness
4,4’-(1,2-Diphenylethene-1,2-diyl)bis(n,n-dimethylaniline) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dimethylaniline groups enhances its reactivity and makes it suitable for various applications in organic synthesis, material science, and biological research .
Propiedades
Número CAS |
59260-79-6 |
|---|---|
Fórmula molecular |
C30H30N2 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
4-[(E)-2-[4-(dimethylamino)phenyl]-1,2-diphenylethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C30H30N2/c1-31(2)27-19-15-25(16-20-27)29(23-11-7-5-8-12-23)30(24-13-9-6-10-14-24)26-17-21-28(22-18-26)32(3)4/h5-22H,1-4H3/b30-29+ |
Clave InChI |
SEHHQLKIKCAWFC-QVIHXGFCSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)N(C)C)/C4=CC=CC=C4 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14169282.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)
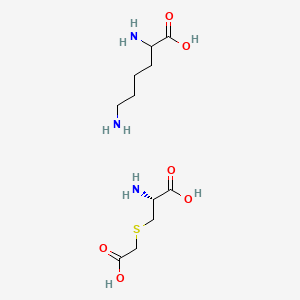
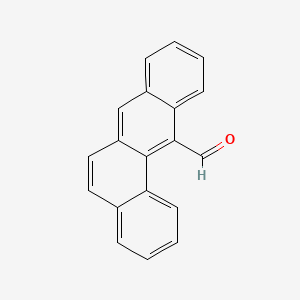
![Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium](/img/structure/B14169303.png)
![N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14169311.png)
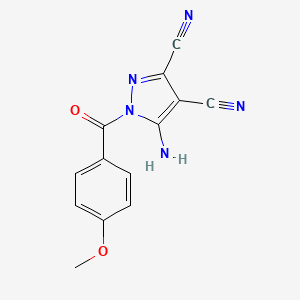


![(2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester](/img/structure/B14169334.png)
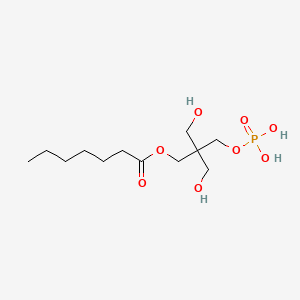

![3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B14169351.png)
